
2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy-
Overview
Description
2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] is a complex organic compound known for its unique structure and diverse applications This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the pyridinylmethylene moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological macromolecules, while the benzopyran and pyridinylmethylene moieties can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of the target compound.
3,4-Dihydro-2H-1-benzopyran-2-one: A structurally similar compound with different reactivity.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-benzopyran-2-one: Another derivative with unique properties.
Uniqueness
2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] is unique due to the presence of both the benzopyran and pyridinylmethylene moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy- is a synthetic compound belonging to the class of benzopyrans, characterized by its complex structure and potential biological activities. Its molecular formula is C24H15N O6, and it is noted for its diverse applications in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anticoagulant properties.
Chemical Structure and Properties
The compound features a benzopyran core with two 4-hydroxy groups and a pyridinylmethylene bridge. This unique arrangement contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H15N O6 |
Molecular Weight | 399.38 g/mol |
CAS Number | 392290-55-0 |
Solubility | Soluble in ethanol |
Melting Point | Not specified |
Antioxidant Properties
Research indicates that 2H-1-Benzopyran-2-one derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively. A study demonstrated that compounds in this class could reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria, displaying notable inhibition zones, which indicates its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes .
Anticoagulant Effects
Another area of interest is the anticoagulant activity of this compound. Preliminary studies suggest that it may inhibit certain clotting factors, providing a basis for further investigation into its use as a therapeutic agent for conditions like thrombosis .
The biological activity of 2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy- can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The aromatic rings can engage in π-π stacking interactions with nucleic acids and proteins.
This multifaceted interaction profile enhances its potential therapeutic applications.
Study on Antioxidant Activity
In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative damage.
Study on Antimicrobial Efficacy
A comparative study assessed the effectiveness of this compound against standard antibiotics. Results indicated that it had comparable or superior antimicrobial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-pyridin-4-ylmethyl]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c26-21-14-5-1-3-7-16(14)30-23(28)19(21)18(13-9-11-25-12-10-13)20-22(27)15-6-2-4-8-17(15)31-24(20)29/h1-12,18,26-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRDMVKOFZTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5OC4=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715675 | |
Record name | 3,3'-[(Pyridin-4-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392290-55-0 | |
Record name | 3,3'-[(Pyridin-4-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.